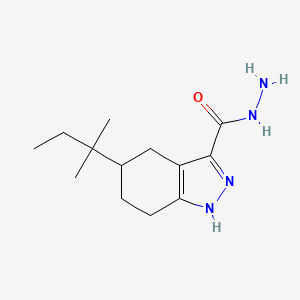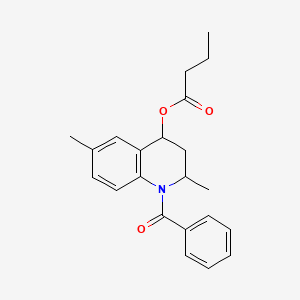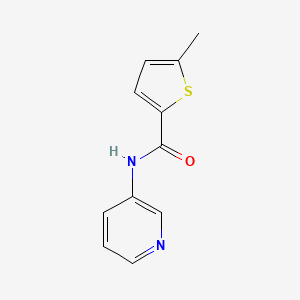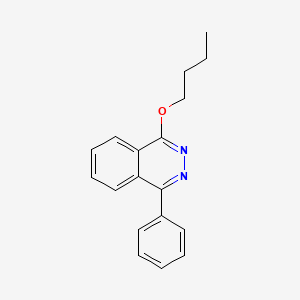![molecular formula C24H29N3O2 B5204773 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B5204773.png)
2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline, also known as DMQX, is a chemical compound that belongs to the quinoline family. It is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and neuronal development. DMQX has been widely used as a research tool to investigate the physiological and biochemical functions of the NMDA receptor and its involvement in various neurological and psychiatric disorders.
Mécanisme D'action
2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline acts as a non-competitive antagonist of the NMDA receptor by binding to the receptor's ion channel pore and blocking the influx of calcium ions. This leads to a reduction in the amplitude and duration of the EPSCs and a decrease in the excitability of the postsynaptic neuron. 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline has been shown to have a higher affinity for the NR2A and NR2B subunits of the NMDA receptor, which are predominantly expressed in the hippocampus and cortex.
Biochemical and Physiological Effects
2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline has been shown to have a number of biochemical and physiological effects on the nervous system. It has been shown to reduce the release of glutamate and other neurotransmitters from presynaptic terminals, which can lead to a decrease in synaptic plasticity and neuronal excitability. 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline has also been shown to have anti-inflammatory and neuroprotective effects by reducing the production of reactive oxygen species and pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline has several advantages as a research tool, including its high potency and selectivity for the NMDA receptor, its ability to penetrate the blood-brain barrier, and its lack of toxicity at low concentrations. However, 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline also has some limitations, such as its short half-life in vivo, which requires frequent administration, and its potential for off-target effects on other ion channels and receptors.
Orientations Futures
There are several future directions for research on 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline and its role in NMDA receptor function and dysfunction. One area of interest is the development of more potent and selective 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline analogs that can be used to probe the structure and function of the NMDA receptor in greater detail. Another area of interest is the investigation of the therapeutic potential of 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline and related compounds for the treatment of neurological and psychiatric disorders that are associated with NMDA receptor dysfunction, such as depression, schizophrenia, and epilepsy. Finally, future research may also focus on the development of novel drug delivery systems for 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline and related compounds to improve their pharmacokinetic properties and reduce their potential for off-target effects.
Méthodes De Synthèse
2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline can be synthesized by a multi-step process starting from 4-methylquinoline-2-carboxylic acid. The first step involves the conversion of the carboxylic acid group into a methyl ester using diazomethane. The resulting ester is then reacted with 2,5-dimethylphenyl magnesium bromide to yield the corresponding ketone. The final step involves the introduction of the piperazine moiety using 1,4-dibromobutane and sodium hydride as the coupling agents.
Applications De Recherche Scientifique
2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline has been extensively used as a pharmacological tool to study the role of NMDA receptors in various physiological and pathological processes. It has been shown to block the NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in hippocampal neurons, which are involved in learning and memory. 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline has also been used to investigate the involvement of NMDA receptors in pain perception, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5,8-dimethoxy-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-16-6-7-17(2)19(14-16)26-10-12-27(13-11-26)22-15-18(3)23-20(28-4)8-9-21(29-5)24(23)25-22/h6-9,14-15H,10-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXQOAHQMAMTPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC4=C(C=CC(=C4C(=C3)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,5-Dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1,3-benzodioxol-5-yl)-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5204695.png)
![2-(4-methylphenoxy)-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}acetamide](/img/structure/B5204699.png)
![N-{1-[1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5204706.png)


![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-dimethoxyphenyl)acrylamide](/img/structure/B5204720.png)

![2-methoxyethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5204741.png)


![8-[4-(3-chlorophenoxy)butoxy]quinoline](/img/structure/B5204759.png)
![3-chloro-N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5204771.png)
![3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone](/img/structure/B5204775.png)
